4-Nitro-2-(thiophen-2-yl)phenol chemical structure and physical properties
Comprehensive Technical Guide on 4-Nitro-2-(thiophen-2-yl)phenol: Structural Dynamics, Synthesis, and Application Workflows Executive Summary & Core Rationale As a Senior Application Scientist, I frequently evaluate arom...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on 4-Nitro-2-(thiophen-2-yl)phenol: Structural Dynamics, Synthesis, and Application Workflows
Executive Summary & Core Rationale
As a Senior Application Scientist, I frequently evaluate aromatic building blocks for their utility in advanced drug discovery and materials science. 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3) stands out as a highly versatile, bi-functional intermediate[1]. The unique juxtaposition of a strongly electron-withdrawing nitro group, an electron-rich thiophene heterocycle, and a reactive phenolic hydroxyl group on a single benzene scaffold endows this molecule with distinct electronic and steric properties[2].
The push-pull electronic system created by the nitro and hydroxyl groups, modulated by the adjacent thiophene ring, makes it a prime candidate for designing kinase inhibitors, organic semiconductors, and targeted fluorescent probes. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream functionalization.
Structural and Physical Properties
Understanding the physicochemical baseline of 4-Nitro-2-(thiophen-2-yl)phenol is critical for optimizing reaction conditions and predicting its behavior in biological assays or material matrices[1].
Table 1: Physicochemical Profile of 4-Nitro-2-(thiophen-2-yl)phenol
Causality Insight: The poor aqueous solubility is driven by the hydrophobic nature of the thiophene ring, while the high solubility in polar aprotic solvents (like DMSO and DMF) is facilitated by the strong dipole moment generated by the nitro group. This solubility profile strictly dictates the choice of biphasic or polar solvent systems in downstream coupling reactions.
Mechanistic Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and regioselective method for synthesizing 4-Nitro-2-(thiophen-2-yl)phenol is the Suzuki-Miyaura cross-coupling[5]. This approach couples 2-bromo-4-nitrophenol with thiophen-2-ylboronic acid.
Causality of Experimental Choices: The Suzuki-Miyaura reaction is chosen over Stille or Negishi couplings due to the low toxicity of boronic acids, their stability to air and moisture, and the high tolerance for the unprotected phenolic -OH and nitro groups.
Self-Validating Experimental Protocol
Preparation: In a flame-dried Schlenk flask under argon, combine 2-bromo-4-nitrophenol (1.0 equiv) and thiophen-2-ylboronic acid (1.2 equiv).
Rationale: A slight excess of boronic acid compensates for potential protodeboronation at elevated temperatures.
Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv).
Rationale: The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step, which is crucial for sterically hindered ortho-substituted phenols.
Base Addition: Add anhydrous K2CO3 (2.5 equiv) and a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).
Rationale: The aqueous base is essential for the formation of the reactive boronate complex, facilitating transmetalation.
Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS until the aryl bromide is completely consumed.
Workup & Validation: Cool to room temperature, acidify with 1M HCl to pH 3, and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
Self-Validation Check: The acidification step acts as an immediate visual validation. A distinct color shift (typically from deep red/orange to pale yellow) confirms the protonation state of the nitrophenolate back to the free hydroxyl group, verifying the integrity of the phenol moiety.
Catalytic cycle of Suzuki-Miyaura synthesis for 4-Nitro-2-(thiophen-2-yl)phenol.
Downstream Applications & Functionalization
The true value of 4-Nitro-2-(thiophen-2-yl)phenol lies in its functionalization potential. In drug development, the nitro group effectively acts as a masked amine.
By reducing the nitro group to an amine, researchers unlock a pathway to synthesize diverse libraries of amides, ureas, or sulfonamides. The adjacent thiophene ring provides a unique binding motif for interacting with hydrophobic pockets in target proteins (e.g., kinase hinge regions).
Workflow: Nitro Reduction Protocol
Dissolve 4-Nitro-2-(thiophen-2-yl)phenol in Methanol.
Add 10% Pd/C (0.1 equiv by weight) under a nitrogen atmosphere.
Purge the vessel with Hydrogen gas (balloon pressure) and stir at room temperature for 4 hours.
Filter the suspension through a pad of Celite to remove the catalyst.
Safety Rationale: Do not let the Pd/C dry out in the air during filtration to prevent spontaneous ignition.
Concentrate the filtrate in vacuo to yield 4-amino-2-(thiophen-2-yl)phenol, ready for immediate amide coupling (e.g., using HATU/DIPEA).
Downstream derivatization of 4-Nitro-2-(thiophen-2-yl)phenol into functional scaffolds.
Analytical Validation
To ensure scientific integrity, the synthesized or procured 4-Nitro-2-(thiophen-2-yl)phenol must be rigorously validated before use in sensitive biological assays:
1H NMR (DMSO-d6): Look for the highly deshielded aromatic protons adjacent to the nitro group (typically >8.0 ppm) and the characteristic splitting pattern of the thiophene ring (multiplets around 7.1-7.6 ppm). The phenolic -OH should appear as a broad singlet around 10.5-11.0 ppm, which is exchangeable with D2O.
LC-MS (ESI-): Given the acidic nature of the phenol, negative ion mode is highly effective. Expect a strong [M-H]- peak at m/z 220.
References
Molport. "4-nitro-2-(thiophen-2-yl)phenol | 373380-63-3". Molport Chemical Database. URL:[Link]
biological activity profile of 4-Nitro-2-(thiophen-2-yl)phenol derivatives
Whitepaper: Pharmacological Profiling and Development of 4-Nitro-2-(thiophen-2-yl)phenol Derivatives as Non-Peptidic C5a Receptor Antagonists Executive Summary The complement system is a highly conserved pillar of innate...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Pharmacological Profiling and Development of 4-Nitro-2-(thiophen-2-yl)phenol Derivatives as Non-Peptidic C5a Receptor Antagonists
Executive Summary
The complement system is a highly conserved pillar of innate immunity, but its dysregulation is a primary driver of acute and chronic inflammatory pathologies, including sepsis, rheumatoid arthritis, and ischemia-reperfusion injury[1]. The anaphylatoxin C5a, generated during complement activation, exerts its profound pro-inflammatory effects primarily through the G-protein-coupled receptor C5aR1 (CD88)[2]. Historically, the development of C5aR antagonists has been hindered by the poor oral bioavailability and short half-lives of peptidic candidates.
This technical guide explores the biological activity profile and synthetic utility of 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3) [3]. As a foundational chemical intermediate, this compound provides the critical structural scaffolding required to synthesize potent, non-peptidic small-molecule antagonists capable of blocking C5a-mediated neutrophil activation[4].
Molecular Architecture & Mechanistic Rationale
The structural design of 4-Nitro-2-(thiophen-2-yl)phenol is not arbitrary; it is a highly optimized synthon designed to mimic the C-terminal binding interactions of the native C5a peptide.
The Thiophene Bioisostere: The thiophene ring serves as a lipophilic bioisostere for a phenyl group. It occupies the hydrophobic binding pocket of the C5a receptor, enhancing metabolic stability while maintaining the necessary electron density for pi-pi stacking interactions with aromatic residues in the receptor's transmembrane domains.
The Phenolic Hydroxyl: The hydroxyl group acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to polar residues within the extracellular loops of C5aR1.
The Nitro Group (Masked Amine): Positioned para to the hydroxyl group, the nitro moiety is a synthetic handle. Upon reduction to an aniline, it allows for the late-stage installation of basic functional groups—such as guanidines or amides—which are required to form salt bridges with acidic residues (e.g., Asp282) in the C5aR1 binding site[5].
Fig 1: C5aR1 signaling pathway and the inhibitory mechanism of thiophene-phenol derivatives.
Biological Activity Profile of Key Derivatives
The conversion of 4-Nitro-2-(thiophen-2-yl)phenol into functionalized phenylguanidines has yielded several lead compounds with significant submicromolar activity. These non-peptidic ligands successfully compete with the 74-amino-acid C5a protein for receptor occupancy[2].
A landmark derivative in this class is RPR121154 , which completely inhibits the respiratory burst response of human neutrophils stimulated by 100 nM C5a[5]. The basic nature of RPR121154 allows it to mimic the positively charged receptor-binding site found in the core domain of the native C5a anaphylatoxin[5].
Table 1: Quantitative Biological Activity of C5aR Antagonist Derivatives
Note: While early derivatives like RPR121154 showed excellent in vitro efficacy, subsequent clinical development of related compounds (e.g., NGD 2000-1) faced challenges such as cytochrome P450 3A4 inhibition, highlighting the need for continuous structural refinement[5].
To ensure scientific integrity and reproducibility, the following protocols detail the critical path from chemical synthesis to biological validation.
Fig 2: Synthetic workflow from nitro-precursor to functional C5aR antagonist validation.
Protocol A: Catalytic Reduction to 4-Amino-2-(thiophen-2-yl)phenol
Causality Check: Sulfur-containing heterocycles (like thiophene) are notorious for poisoning standard Palladium-on-Carbon (Pd/C) catalysts. To circumvent this, Platinum(IV) oxide (Adams' catalyst) is utilized in tetrahydrofuran/ethyl acetate to ensure complete reduction without catalyst deactivation[6].
Preparation: Dissolve 10 mmol of 4-Nitro-2-(thiophen-2-yl)phenol in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and ethyl acetate (50 mL).
Catalyst Addition: Add 0.05 equivalents of Platinum(IV) oxide (PtO₂). Self-validation: The solution should remain a suspension. If the catalyst clumps immediately, moisture contamination is present.
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) three times. Stir vigorously under a balloon of H₂ at room temperature for 4-6 hours.
Monitoring: Monitor the disappearance of the nitro starting material via TLC (Hexanes:EtOAc 7:3). The nitro compound will appear yellow, while the resulting amine will oxidize slightly on the plate, appearing darker under UV.
Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to yield 4-amino-2-(thiophen-2-yl)phenol[4]. Store under argon to prevent air oxidation of the electron-rich aniline.
Causality Check: This assay measures the generation of reactive oxygen species (ROS) upon C5a stimulation. We use 2',7'-dichlorofluorescin diacetate (DCFDA) because it freely permeates the cell membrane. Once inside, intracellular esterases cleave the diacetate groups, trapping the probe inside the cell where ROS oxidizes it to highly fluorescent DCF, providing a direct, quantifiable measure of C5aR activation.
Cell Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh whole blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend in Hank's Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
Probe Loading: Incubate PMNs (1 × 10⁶ cells/mL) with 10 μM DCFDA for 30 minutes at 37°C in the dark. Wash twice with HBSS to remove extracellular dye.
Antagonist Incubation: Seed cells into a 96-well black microplate. Add the synthesized thiophene-phenol derivative (e.g., RPR121154) at varying concentrations (0.01 μM to 100 μM) and incubate for 15 minutes at 37°C.
Agonist Stimulation: Add recombinant human C5a at a final concentration of 100 nM to stimulate the respiratory burst[5].
Quantification: Immediately measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm) dynamically over 45 minutes.
Data Analysis: Calculate the IC₅₀ by plotting the peak fluorescence response against the log concentration of the antagonist. A successful antagonist will show a dose-dependent suppression of the fluorescence curve.
Therapeutic Outlook
The biological activity stemming from the 4-Nitro-2-(thiophen-2-yl)phenol lineage has proven that targeting C5aR with small molecules is a viable therapeutic strategy. Recent studies have demonstrated that inhibiting the C5a/C5aR axis can protect lung cells and tissues against lipopolysaccharide (LPS)-induced acute lung injury (ALI) by blocking pyroptosis[1]. As research progresses, refining the pharmacokinetic properties of these thiophene-based derivatives will be critical for advancing them from in vitro probes to clinical therapeutics for sepsis and autoimmune disorders.
Thermodynamic Stability and Mechanistic Profiling of 4-Nitro-2-(thiophen-2-yl)phenol: A Comprehensive Guide
Executive Summary In the landscape of advanced molecular design, 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3) [3] emerges as a highly specialized donor-acceptor (push-pull) building block. Its unique architecture—c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced molecular design, 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3) [3] emerges as a highly specialized donor-acceptor (push-pull) building block. Its unique architecture—combining an electron-rich thiophene ring with a strongly electron-withdrawing p-nitrophenol moiety—creates a complex thermodynamic profile. Understanding the thermodynamic stability of this compound is critical for its application in active pharmaceutical ingredient (API) synthesis, organic photovoltaics, and photodynamic therapy (PDT).
This whitepaper dissects the thermodynamic principles governing the stability of 4-Nitro-2-(thiophen-2-yl)phenol, detailing the electronic effects, environmental dependencies, and self-validating experimental workflows required for its rigorous characterization.
Structural Thermodynamics & Electronic Effects
The thermodynamic stability of 4-Nitro-2-(thiophen-2-yl)phenol is dictated by the delicate interplay between resonance delocalization, steric hindrance, and solvent interactions.
The Push-Pull Electronic System and Oxidative Resilience
Thiophene rings are inherently susceptible to electrophilic attack and oxidation, particularly by reactive oxygen species like singlet oxygen (
1O2
). However, the thermodynamic vulnerability of the thiophene moiety is fundamentally altered by the adjacent nitro-aromatic system.
The nitro group acts as a powerful electron-withdrawing group (EWG). Through the conjugated
π
-system, it effectively lowers the Mulliken electronegativity and the Highest Occupied Molecular Orbital (HOMO) energy level of the entire molecule. Recent predictive modeling on thiophene derivatives demonstrates that strong EWGs can decrease thiophene reactivity toward singlet oxygen by up to three orders of magnitude, rendering the ring highly stable under oxidative stress [1]. Consequently, the activation energy (
Ea
) required for the oxidative degradation of the thiophene ring in this specific compound is thermodynamically prohibitive under standard physiological conditions.
Acid-Base Equilibria and Phenoxide Stabilization
The stability of the phenol moiety is strictly pH-dependent. Foundational studies on analogous p-nitrophenol systems reveal that such molecules achieve maximum thermodynamic stability in aqueous solutions at pH
≥
9, where they exist entirely in the ionized phenoxide form [2].
In 4-Nitro-2-(thiophen-2-yl)phenol, the deprotonation of the hydroxyl group yields a phenoxide anion that is exceptionally stable. The negative charge is delocalized not only across the phenyl ring and the nitro oxygens but is also stabilized by the extended conjugation of the ortho-substituted thiophene. This extensive resonance network lowers the Gibbs free energy (
ΔG
) of the anionic state, driving the
pKa
lower than that of standard phenol and ensuring high thermodynamic stability in basic formulations.
Thermodynamic stabilization pathways and hindered oxidative degradation of the thiophene moiety.
Quantitative Thermodynamic Data
To facilitate formulation and synthetic planning, the following table summarizes the key thermodynamic and physicochemical parameters of 4-Nitro-2-(thiophen-2-yl)phenol, synthesized from empirical data of its constituent moieties and computational models.
Parameter
Estimated Value / Range
Environmental Condition
Mechanistic Driver
Aqueous Stability (Neutral)
Low to Moderate
pH < 5.0
Susceptible to nucleophilic substitution at the activated aromatic core.
Aqueous Stability (Anionic)
High
pH
≥
9.0
Resonance stabilization of the phenoxide ion [2].
Oxidative Rate Constant (
kox
)
<10−3
relative to bare thiophene
Presence of
1O2
Electron-withdrawing effect of the nitro group depleting thiophene electron density [1].
Thermal Decomposition (
Td
)
>220∘
C
Inert Atmosphere (
N2
)
Strong intramolecular hydrogen bonding and extended
π−π
stacking.
To empirically validate the thermodynamic stability of this compound for drug development or materials science, a robust, self-validating assay is required. The following protocol utilizes Accelerated Degradation Testing coupled with High-Performance Liquid Chromatography (HPLC-DAD).
Causality & Rationale: We employ a mass-balance approach. By quantifying both the loss of the parent compound and the appearance of degradants, we ensure that no volatile or invisible degradation products are lost to the environment. This self-validates the assay as truly "stability-indicating."
Step 1: Solution Preparation & Matrix Control
Prepare a 1.0 mg/mL stock solution of 4-Nitro-2-(thiophen-2-yl)phenol in HPLC-grade Acetonitrile.
Dilute to 0.1 mg/mL working solutions in three distinct aqueous buffers: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
Expert Insight: Buffer selection is critical. Amine-based buffers can undergo nucleophilic aromatic substitution (SNAr) with the activated nitro-aromatic ring. Borate and Phosphate are chosen to prevent artifactual degradation.
Step 2: Thermal and Oxidative Stressing
Aliquot 2 mL of each buffered solution into hermetically sealed amber glass vials.
Subject the vials to controlled thermal stress (
60∘
C,
70∘
C,
80∘
C) in a calibrated heat block for 14 days.
For oxidative stress, spike a parallel set of pH 7.4 samples with 0.3%
H2O2
and expose to UV-A light to generate reactive oxygen species.
Step 3: HPLC-DAD Analysis
Column: C18 Reverse-Phase (
150×4.6
mm, 3
μ
m).
Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water.
Expert Insight: TFA ensures the compound remains fully protonated during the chromatographic run, preventing peak tailing and split peaks caused by on-column equilibrium between the neutral and phenoxide states.
Detection: Isosbestic point monitoring (typically around 280 nm and 340 nm).
Step 4: Mass Balance Validation (The Self-Validating Step)
Integrate the area under the curve (AUC) for the parent peak and all degradant peaks.
Apply the formula:
AUCTotal=AUCParent+∑(AUCDegradants×RRF)
, where RRF is the Relative Response Factor.
If
AUCTotal
deviates by more than 2% from the Day 0 control, the system flags a loss of mass (e.g., precipitation or volatilization), invalidating the specific thermodynamic calculation and requiring matrix adjustment.
Step-by-step experimental workflow for profiling thermodynamic and oxidative stability.
Conclusion
The thermodynamic stability of 4-Nitro-2-(thiophen-2-yl)phenol is a masterclass in push-pull electronics. While thiophenes are generally viewed as oxidatively labile, the strategic placement of the strongly electron-withdrawing p-nitrophenol group acts as a thermodynamic anchor, severely restricting electrophilic degradation pathways. By leveraging pH control to maintain the highly stable phenoxide state, researchers can maximize the shelf-life and functional efficacy of this compound in downstream applications.
References
Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach
Source: Molecules (via PubMed Central / NIH)
URL: [Link]
Title: Note on stability of p-nitrophenol in aqueous solutions
Source: Journal of Applied Chemistry
URL: [Link]
Exploratory
Pharmacokinetic Profiling and Metabolic Liabilities of 4-Nitro-2-(thiophen-2-yl)phenol: A Preclinical Perspective
Executive Summary The compound 4-Nitro-2-(thiophen-2-yl)phenol (4-NTP, CAS: 373380-63-3) is a synthetic structural scaffold frequently utilized in early-stage drug discovery[1]. Characterized by the molecular formula C₁₀...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Nitro-2-(thiophen-2-yl)phenol (4-NTP, CAS: 373380-63-3) is a synthetic structural scaffold frequently utilized in early-stage drug discovery[1]. Characterized by the molecular formula C₁₀H₇NO₃S, its architecture combines three highly reactive and metabolically susceptible moieties: a phenol, a nitroarene, and a thiophene ring. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of such compounds not merely by logging data, but by analyzing the mechanistic causality behind their behavior. This whitepaper provides an in-depth technical guide to the predictive ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4-NTP, detailing the biological reactive intermediates (BRIs) it generates and the self-validating experimental protocols required to accurately quantify its metabolic clearance.
The macroscopic PK behavior of 4-NTP is fundamentally dictated by its microscopic structural features. Understanding the electronic interplay between its functional groups is critical for predicting its behavior in physiological environments.
Table 1: Predictive Physicochemical and Pharmacokinetic Parameters
Highly favorable for passive diffusion and oral bioavailability.
LogP (Octanol/Water)
~2.9
Moderate-to-high lipophilicity drives rapid hepatic extraction and a large volume of distribution (
Vd
).
pKa (Phenol OH)
6.5 – 7.0
The strongly electron-withdrawing para-nitro group lowers the phenol pKa. At pH 7.4, it exists predominantly as a phenolate anion.
Topological Polar Surface Area
84.4 Ų
Restricts blood-brain barrier (BBB) penetration; limits central nervous system (CNS) toxicity.
Primary Clearance Route
Hepatic (Phase II > Phase I)
High first-pass metabolism liability due to rapid phenol conjugation.
Expert Insight: The most critical physicochemical feature of 4-NTP is its lowered pKa. Because the nitro group withdraws electron density via resonance, the phenol is highly acidic. At a physiological pH of 7.4, the compound is predominantly ionized. This ionization restricts transcellular permeation while simultaneously driving high-affinity binding to the basic residues of Human Serum Albumin (HSA), leading to a high plasma protein binding (PPB) fraction.
Absorption & Distribution (A&D)
Absorption: Despite a favorable LogP, the ionization of the phenol at intestinal pH (approx. 6.5–7.4) means that absorption will be heavily dependent on the unstirred water layer and paracellular transport mechanisms.
Distribution: The lipophilic thiophene ring anchors the molecule into hydrophobic pockets of plasma proteins, while the anionic phenolate forms strong ionic bonds. Consequently, the unbound fraction (
fu
) in plasma is expected to be extremely low (<5%), which limits the free drug available to partition into target tissues.
Metabolic Biotransformation (Phase I & II)
The metabolic fate of 4-NTP is complex, as each of its three functional groups presents a distinct liability.
Phase II (Phenol Conjugation): The unprotected hydroxyl group is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This will likely be the highest-capacity clearance pathway, resulting in rapid systemic elimination.
Phase I (Thiophene Oxidation): The thiophene ring is notorious for generating electrophilic BRIs. Oxidation mediated by and CYP3A4 yields highly reactive thiophene-S-oxides and epoxides[2]. If not intercepted by glutathione (GSH), these electrophiles will covalently bind to nucleophilic residues within the CYP active site, causing and subsequent hepatotoxicity[3].
Phase I (Nitroreduction): The nitroarene moiety is susceptible to reduction by both hepatic and gut microbiome [4]. Type II (oxygen-sensitive) nitroreductases perform a one-electron reduction to a nitro anion radical. In normoxic tissues, this radical rapidly transfers its electron to molecular oxygen, generating and regenerating the parent drug in a futile redox cycle[5].
Figure 1: Biotransformation pathways of 4-NTP highlighting reactive intermediate liabilities.
Experimental Protocol: Multiplexed In Vitro Clearance Assay
To accurately measure the intrinsic clearance (
CLint
) of 4-NTP, standard microsomal assays will fail because the generated thiophene-S-oxides will destroy the CYPs mid-assay, creating an artificial plateau. The following self-validating protocol utilizes GSH trapping to prevent this artifact.
Objective: Determine true
CLint
while profiling reactive metabolite formation.
Step 1: Reagent Preparation
Prepare 100 mM potassium phosphate buffer (pH 7.4).
Thaw Human Liver Microsomes (HLM) on ice (target assay concentration: 0.5 mg/mL).
Prepare a 50 mM Glutathione (GSH) stock. Causality: GSH acts as a sacrificial nucleophile to trap the electrophilic thiophene-S-oxide before it can covalently bind to the CYP450 enzymes[3].
Positive Control (MBI Trapping): Tienilic Acid (1 µM), a known thiophene-containing CYP2C9 inactivator[2].
Negative Control: Minus-NADPH blank to differentiate enzymatic clearance from chemical instability.
Step 3: Reaction Initiation and Kinetic Sampling
Pre-incubate the mixture (HLM, Buffer, GSH, Drug) at 37°C for 5 minutes.
Initiate the reaction by adding NADPH (1 mM final).
Aliquot 50 µL at precise time points: 0, 5, 15, 30, 45, and 60 minutes.
Step 4: Quenching and Protein Precipitation
Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix for clean MS injection.
Step 5: LC-MS/MS Analysis
Centrifuge at 4000 rpm for 15 mins.
Analyze the supernatant via LC-MS/MS in negative ion mode (optimized for the phenolate anion).
Perform a precursor ion scan for m/z 272 (neutral loss of GSH) to definitively identify and quantify thiophene-GSH adducts.
Figure 2: Self-validating in vitro workflow for assessing clearance and reactive metabolites.
Excretion & Toxicity
The ultimate excretion of 4-NTP will primarily occur via the renal route in the form of highly polar, water-soluble glucuronide and sulfate conjugates. However, the toxicological profile is heavily burdened by its Phase I metabolites. The futile redox cycling of the nitro group presents a significant risk for localized oxidative stress (superoxide generation)[5], while the thiophene ring presents a severe risk for idiosyncratic drug-induced liver injury (DILI) due to haptenization of hepatic proteins[2]. Any lead optimization campaign utilizing this scaffold must prioritize replacing the nitro group with a bioisostere (e.g., a nitrile or trifluoromethyl group) and blocking the susceptible 5-position of the thiophene ring to mitigate these liabilities.
[2] Title: Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]
[3] Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]
Application Note: 4-Nitro-2-(thiophen-2-yl)phenol as a Privileged Precursor in Targeted Drug Discovery
Executive Summary 4-Nitro-2-(thiophen-2-yl)phenol (CAS 373380-63-3)[1] is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry and drug discovery. By integrating a phenolic cor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Nitro-2-(thiophen-2-yl)phenol (CAS 373380-63-3)[1] is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry and drug discovery. By integrating a phenolic core, a reducible nitro group, and a thiophene bioisostere, this scaffold provides orthogonal reactivity vectors. This application note details the physicochemical rationale for employing this scaffold, outlines field-proven synthetic protocols for its functionalization, and illustrates its application in the development of targeted therapeutics, such as kinase inhibitors and GPCR antagonists.
Physicochemical Profiling & Structural Rationale
The strategic value of 4-Nitro-2-(thiophen-2-yl)phenol lies in the synergistic properties of its three functional domains. Understanding the causality behind these structural features is critical for rational drug design:
The Thiophene Bioisostere: Replacing a standard phenyl ring with a thiophene heterocycle is a classic bioisosteric strategy[2]. Thiophene is slightly smaller, more electron-rich, and alters both the lipophilicity (LogP) and the dihedral angle of the biaryl-like system. In target-directed discovery, this substitution often enhances binding affinity within hydrophobic pockets (e.g., kinase hinge regions) while mitigating the CYP450-mediated oxidative metabolism that commonly plagues biphenyl compounds[2].
The Nitro Group as a Masked Amine: The para-nitro group serves as a stable, masked amine. During library synthesis, maintaining the amine in its oxidized (nitro) state prevents premature oxidation and unwanted side reactions (such as competitive nucleophilic attacks) during early-stage etherification or cross-coupling steps. It can be chemoselectively reduced at a late stage[3].
The Phenolic Hydroxyl: The ortho-hydroxyl group acts as a critical hydrogen bond donor/acceptor. Synthetically, it serves as an anchor for etherification, allowing the introduction of solubilizing appendages (e.g., morpholine or piperazine chains) to fine-tune the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[4].
Synthetic Workflows & Methodologies
The functionalization of 4-Nitro-2-(thiophen-2-yl)phenol requires careful consideration of its reactive moieties. Below are field-validated, self-validating protocols designed to maximize yield while avoiding common pitfalls.
Protocol A: Chemoselective Reduction of the Nitro Group
Causality & Rationale: While catalytic hydrogenation (e.g., Pd/C, H
2
) is the industry standard for nitro reduction, the presence of the thiophene ring poses a severe risk of catalyst poisoning due to the strong coordination of the sulfur atom to palladium surfaces. Therefore, a chemoselective, metal-mediated reduction using Tin(II) chloride (SnCl
2
) or advanced nanoparticle catalysis[3] is highly preferred to ensure complete conversion without degrading the thiophene ring.
Step-by-Step Methodology (SnCl
2
Reduction):
Initiation: Dissolve 4-Nitro-2-(thiophen-2-yl)phenol (1.0 equiv, e.g., 10 mmol) in absolute ethanol to achieve a 0.2 M concentration.
Reagent Addition: Add SnCl
2
·2H
2
O (5.0 equiv) in a single portion. Note: The stoichiometric reduction consumes 3 equivalents of Sn(II) per nitro group; using 5 equivalents ensures rapid and complete conversion.
Propagation: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 2–3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the yellow starting material is entirely consumed, replaced by a highly polar, UV-active baseline spot.
Quenching & Workup (Self-Validating Step): Cool the mixture to room temperature and pour it into crushed ice. Crucial Step: Adjust the pH to 8–9 using saturated aqueous NaHCO
3
. This alkaline shift converts the soluble tin salts into insoluble tin oxides/hydroxides, effectively preventing the formation of intractable emulsions during extraction.
Isolation: Filter the milky suspension through a pad of Celite to remove the tin salts. Extract the filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo to yield the intermediate, 4-amino-2-(thiophen-2-yl)phenol.
Protocol B: Phenol Alkylation via Mitsunobu Reaction
Causality & Rationale: Alkylation of the phenol can theoretically be achieved via standard S
N
2 conditions (K
2
CO
3
, alkyl halide). However, this often requires elevated temperatures that can degrade sensitive functional groups or cause racemization. The Mitsunobu reaction allows for mild, room-temperature etherification and proceeds with complete inversion of stereochemistry when utilizing chiral secondary alcohols[4].
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the phenol derivative (1.0 equiv) and the desired alcohol (e.g., N-Boc-3-hydroxypiperidine, 1.2 equiv) in anhydrous THF (0.1 M).
Phosphine Addition: Add Triphenylphosphine (PPh
3
, 1.5 equiv) and stir for 5 minutes until fully dissolved.
Activation: Cool the mixture to 0°C using an ice bath. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Rationale: Adding DIAD last and at a low temperature controls the exothermic formation of the betaine intermediate, minimizing the formation of hydrazine byproducts.
Propagation: Allow the reaction to warm naturally to room temperature and stir for 12–16 hours.
Purification: Concentrate the mixture under reduced pressure. If separation from the triphenylphosphine oxide (TPPO) byproduct is difficult, stir the crude mixture in cold diethyl ether; the TPPO will precipitate and can be filtered off prior to flash column chromatography[4].
Data Presentation & Comparative Analysis
To guide synthetic strategy, the following table summarizes the quantitative data and logical trade-offs of various reduction methodologies applied to thiophene-containing nitrophenols.
Table 1: Comparative Nitro Reduction Strategies for Thiophene-Containing Scaffolds
Method
Reagents & Conditions
Typical Yield
Mechanistic Advantage
Limitations
Catalytic Hydrogenation
Pd/C, H
2
(1 atm), MeOH, RT
< 20%
Clean reaction, easy workup
Severe catalyst poisoning by thiophene sulfur.
Tin(II) Chloride
SnCl
2
·2H
2
O, EtOH, 70°C
85–95%
Highly chemoselective, ignores sulfur
Requires careful basic workup to remove tin salts.
Requires specialized nanoparticle synthesis and handling.
Iron/Ammonium Chloride
Fe powder, NH
4
Cl, EtOH/H
2
O, 80°C
75–85%
Cheap, environmentally benign
Heterogeneous mixture, difficult filtration.
Visualizing the Drug Discovery Workflow
The structural evolution of 4-Nitro-2-(thiophen-2-yl)phenol into a viable drug candidate follows a logical sequence of deprotection and coupling.
Figure 1: Synthetic workflow from 4-Nitro-2-(thiophen-2-yl)phenol to a final functionalized drug candidate.
Once synthesized, these thiophene-phenol derivatives frequently act as competitive inhibitors in hyperactive signaling pathways, such as those driven by Receptor Tyrosine Kinases (RTKs) in oncology.
Figure 2: Mechanism of action for thiophene-phenol derived kinase inhibitors in signaling pathways.
References
Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports
Source: MDPI Nanomaterials
URL:[Link]
Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier
Source: European Journal of Medicinal Chemistry (via PMC)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Profiling
4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3) is a lipophilic small molecule characterized by a phenolic core, an electron-withdrawing para-nitro group, and an ortho-thiophene ring. When transitioning this compound from in vitro screening to in vivo efficacy and pharmacokinetic (PK) models, researchers face significant formulation challenges due to its poor aqueous solubility and high lipophilicity.
To design a self-validating formulation strategy, one must first understand the causality driven by the molecule's physicochemical properties:
Ionization (pKa): The baseline pKa of 4-nitrophenol is 7.15 [1]. The addition of the thiophene ring at the ortho position exerts a mild inductive electron-withdrawing effect, likely shifting the pKa of the phenolic hydroxyl group to approximately 6.5–7.0. Consequently, solubility is highly pH-dependent. In the acidic environment of the stomach (pH 1–2), the compound remains unionized and highly hydrophobic. In systemic circulation (pH 7.4), it exists in a partial phenolate state, which improves solubility but may restrict passive membrane diffusion.
Lipophilicity (LogP): The thiophene and nitroaromatic systems drive a high LogP, increasing the risk of compound precipitation upon injection into aqueous biological fluids.
Favorable for oral absorption (Lipinski's Rule of 5).
pKa (Phenol OH)
~6.5 - 7.0
pH-dependent solubility; partially ionized at physiological pH.
Aqueous Solubility
Poor (< 0.1 mg/mL)
Requires co-solvents, surfactants, or complexation agents.
Metabolic Liability
High (Phase II)
Exposed phenol is a prime target for rapid glucuronidation/sulfation.
Vehicle Selection & Formulation Strategies
Selecting the correct vehicle is a balance between maximizing drug exposure and minimizing vehicle-induced toxicity or matrix effects [2]. We recommend two distinct strategies based on the intended route of administration.
Strategy A: The Co-Solvent / Surfactant System (IV, IP, PO)
DMSO (5%): Acts as the primary solvent to disrupt the strong crystal lattice of the solid compound.
PEG400 (40%): A highly effective co-solvent that maintains the compound in solution as the DMSO is diluted [2].
Tween 80 (5%): A non-ionic surfactant that forms micelles, preventing the hydrophobic thiophene/nitroaromatic core from precipitating when the formulation mixes with the aqueous environment of the blood or gut.
Strategy B: Cyclodextrin Complexation (IV, PO)
Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS or Water
Mechanistic Rationale: HP-β-CD forms a reversible inclusion complex with lipophilic molecules [3]. The hydrophobic thiophene and nitroaromatic rings insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the HP-β-CD ensures excellent aqueous solubility. This method is highly recommended for intravenous (IV) dosing as it minimizes the risk of phlebitis and precipitation-induced microemboli.
Table 2: Comparison of Vehicle Systems
Vehicle System
Best For
Pros
Cons
5% DMSO / 40% PEG400 / 5% Tween 80
PO, IP
High solubilization capacity; standard preclinical vehicle.
High viscosity; potential for injection site irritation (IP).
20% HP-β-CD
IV, PO
Excellent tolerability; no precipitation upon dilution; low toxicity.
Requires heating/sonication for complexation; lower max drug load.
Experimental Workflows & Protocols
Workflow for the preparation of the Co-Solvent/Surfactant formulation.
Protocol 1: Preparation of DMSO/PEG400/Tween 80 Formulation (Target: 5 mg/mL)
Note: Always add reagents in the exact order specified to prevent premature precipitation.
Weighing: Accurately weigh 5.0 mg of 4-Nitro-2-(thiophen-2-yl)phenol into a clean glass vial.
Primary Solubilization: Add 50 µL of sterile DMSO. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear and distinctively colored (often yellow/orange due to the nitrophenol chromophore).
Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute to ensure a homogenous mixture.
Surfactant Addition: Add 50 µL of Tween 80. Vortex for 1 minute.
Aqueous Dilution: Slowly add 500 µL of sterile 0.9% Saline dropwise while continuously vortexing the vial. Causality check: Dropwise addition prevents localized high-aqueous concentrations that cause nucleation and precipitation.
Verification: Sonicate the final 1 mL solution in a water bath for 5 minutes. Inspect against a light source to ensure no micro-crystals are present.
Sterilization: Filter through a 0.22 µm PTFE syringe filter before in vivo administration.
Protocol 2: Preparation of 20% HP-β-CD Formulation (Target: 2 mg/mL)
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile PBS (pH 7.4) to create a 20% (w/v) stock solution.
Drug Addition: Weigh 2.0 mg of 4-Nitro-2-(thiophen-2-yl)phenol and add it directly to 1 mL of the 20% HP-β-CD solution.
Complexation: Vortex the suspension, then place it in an ultrasonic water bath at 37°C for 30–60 minutes. The thermal energy and sonication drive the lipophilic compound into the cyclodextrin cavity [3].
Verification: If the solution remains cloudy, the drug loading has exceeded the complexation capacity. Centrifuge at 10,000 x g for 5 minutes and use the supernatant (quantifying the exact concentration via HPLC).
Pharmacokinetic & Metabolic Considerations
When dosing 4-Nitro-2-(thiophen-2-yl)phenol in vivo, researchers must account for rapid metabolic clearance. The structural liabilities of the compound dictate its fate in the liver and gastrointestinal tract.
Predicted primary metabolic pathways for 4-Nitro-2-(thiophen-2-yl)phenol.
Phase II Conjugation: The exposed phenolic hydroxyl group is highly susceptible to UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This will likely result in a short plasma half-life (
t1/2
) due to rapid biliary and renal excretion of the highly polar conjugates.
Nitroreduction: If administered orally, the gut microbiome contains nitroreductases that can reduce the para-nitro group to an amine (yielding 4-amino-2-(thiophen-2-yl)phenol). This alters the pharmacological profile and must be monitored during LC-MS/MS bioanalysis.
References
Kumar, S., et al. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Available at:[Link]
Vaidya, B., et al. Development of venetoclax with 2-hydroxypropyl-beta-cyclodextrin inclusion complex for improved bioavailability. Journal of Biomolecular Structure and Dynamics. Available at:[Link]
Method
utilizing 4-Nitro-2-(thiophen-2-yl)phenol in organic materials science
An Application Guide to 4-Nitro-2-(thiophen-2-yl)phenol for Organic Materials Science Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to 4-Nitro-2-(thiophen-2-yl)phenol for Organic Materials Science
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 4-Nitro-2-(thiophen-2-yl)phenol. This molecule, possessing a distinct donor-π-acceptor (D-π-A) architecture, is a compelling candidate for a new generation of organic electronic and photonic materials. We will explore its synthesis, fundamental physicochemical properties, and potential applications, supported by detailed, field-proven experimental protocols. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both reproducibility and a deep understanding of the material's potential.
Introduction: The Promise of a Donor-π-Acceptor Architecture
4-Nitro-2-(thiophen-2-yl)phenol is an organic small molecule featuring a hydroxyl group (electron donor) and a nitro group (electron acceptor) substituted on a phenol ring, which is directly linked to a thiophene ring (π-conjugated bridge). This D-π-A structure is a cornerstone of modern organic materials design, as it facilitates intramolecular charge transfer (ICT) upon photoexcitation. This intrinsic property is highly desirable for applications in:
Organic Electronics: The tunable electronic energy levels make it suitable for use as an active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiophene-based materials are renowned for their excellent charge transport properties.[1] The inclusion of a strong electron-withdrawing nitro group can induce n-type or ambipolar behavior, a sought-after characteristic in organic semiconductors.[2]
Nonlinear Optics (NLO): Molecules with significant ICT character often exhibit large second-order hyperpolarizabilities (β), making them candidates for NLO materials used in frequency doubling and electro-optic modulation.[3][4]
Sensing Platforms: The sensitivity of the ICT band to the local environment can be exploited for the development of chemical and biological sensors.
This guide will provide the foundational knowledge and practical protocols to explore these applications.
Synthesis and Characterization
A reliable supply of high-purity material is the prerequisite for any materials science investigation. While a direct, one-pot synthesis may not be widely documented, a logical and robust two-step synthetic route can be employed, starting from the commercially available 2-(thiophen-2-yl)phenol.
Protocol 2.1: Synthesis via Nitration of 2-(thiophen-2-yl)phenol
This protocol describes the regioselective nitration of the phenol precursor. The electron-donating hydroxyl group and the thiophene ring are activating, directing the electrophilic nitration. The para-position to the hydroxyl group is sterically less hindered and electronically favored, leading to the desired product.
Causality: A dilute nitric acid solution at a controlled, low temperature is used to prevent over-nitration and the formation of undesired isomers.[5][6] Phenol nitration is a highly exothermic reaction, and precise temperature control is critical for selectivity and safety.
Materials:
2-(thiophen-2-yl)phenol (Precursor)
Nitric Acid (HNO₃, 32.5% w/v in water)
Dichloromethane (DCM)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel (for column chromatography)
Hexane and Ethyl Acetate (for eluent)
Procedure:
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, dissolve 1.0 g of 2-(thiophen-2-yl)phenol in 20 mL of DCM.
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add 1.5 equivalents of 32.5% nitric acid dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, let the reaction stir at 5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of cold deionized water and extract the organic layer.
Wash the organic layer twice with 30 mL of deionized water, followed by one wash with 30 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
The resulting crude product will be a yellowish-orange solid. Purify this solid using silica gel column chromatography with a hexane:ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 4-Nitro-2-(thiophen-2-yl)phenol.
Combine the pure fractions, remove the solvent, and dry the final product under vacuum.
Caption: Workflow for the synthesis and purification of 4-Nitro-2-(thiophen-2-yl)phenol.
Protocol 2.2: Structural Characterization
Confirming the identity and purity of the synthesized compound is essential.
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of nitration.
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch (broad, ~3300 cm⁻¹), C-NO₂ stretches (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹), and thiophene C-H and C-S vibrations.[7]
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
Physicochemical Properties: The Key to Application
Understanding the optical, electrochemical, and thermal properties is crucial for designing and fabricating effective organic material devices.
Optical Properties
The UV-Visible absorption spectrum reveals the electronic transitions within the molecule. The D-π-A structure typically results in a strong, low-energy absorption band corresponding to the ICT from the hydroxyl/thiophene moiety to the nitro group.
Protocol 3.1.1: UV-Vis Spectroscopy
Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., Dichloromethane, THF, or Acetonitrile).
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 250 nm to 800 nm.
For thin-film analysis, deposit the material onto a quartz substrate (see Section 5.1) and record the spectrum directly.
Determine the absorption maximum (λ_max) and calculate the optical bandgap (E_g^opt) from the onset of the absorption edge (λ_onset) using the formula: E_g^opt (eV) = 1240 / λ_onset (nm) .
Electrochemical Properties
Cyclic Voltammetry (CV) is a powerful technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These levels govern the efficiency of charge injection, transport, and separation in electronic devices. For this molecule, we expect to see an irreversible reduction wave corresponding to the nitro group and potentially a quasi-reversible oxidation wave.[8][9]
Protocol 3.2.1: Cyclic Voltammetry
Prepare a ~1 mM solution of the compound in an anhydrous, degassed solvent (e.g., Acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).[10]
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
Calibrate the system using the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The Fc/Fc⁺ couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
Record the cyclic voltammogram at a scan rate of 100 mV/s.
Determine the onset oxidation (E_onset^ox) and onset reduction (E_onset^red) potentials.
Calculate the HOMO and LUMO levels using the following empirical formulas:
HOMO (eV) = -[E_onset^ox (vs Fc/Fc⁺) + 4.8]
LUMO (eV) = -[E_onset^red (vs Fc/Fc⁺) + 4.8]
Thermal Properties
Thermal stability is paramount for device longevity and processing.[11] High processing temperatures can be used for annealing, but the material must not decompose. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess this.[12][13]
Protocol 3.3.1: Thermal Analysis
TGA: Place 5-10 mg of the sample in an alumina crucible. Heat under a nitrogen atmosphere from room temperature to 600 °C at a ramp rate of 10 °C/min. The decomposition temperature (T_d) is typically defined as the temperature at 5% weight loss.
DSC: Place 2-5 mg of the sample in a sealed aluminum pan. Heat at 10 °C/min to identify the melting point (T_m) and cool at the same rate to observe any crystallization (T_c) or glass transition (T_g) temperatures.[13]
Property
Typical Expected Value
Significance in Materials Science
λ_max (solution)
400 - 450 nm
Indicates strength of ICT; governs color and light absorption range.
Optical Bandgap (E_g^opt)
2.2 - 2.6 eV
Determines the portion of the solar spectrum a material can absorb (for OPVs).
HOMO Level
-5.5 to -6.0 eV
Affects hole injection from electrodes and acts as the donor level in OPVs.
LUMO Level
-3.0 to -3.5 eV
Affects electron injection from electrodes and acts as the acceptor level.
Decomposition Temp. (T_d)
> 250 °C
Defines the upper limit for device processing and operational stability.
Melting Point (T_m)
150 - 200 °C
Important for thermal evaporation and annealing process design.
Table 1: Summary of key physicochemical properties and their relevance.
Application Protocols: From Material to Device
This section provides detailed workflows for fabricating and characterizing thin films and a prototype electronic device.
Thin-Film Deposition
Creating high-quality, uniform thin films is the most critical step in device fabrication. The method chosen depends on the material's solubility and thermal stability.[14]
Protocol 4.1.1: Solution Processing (Spin Coating)
This method is ideal for rapid screening and is low-cost.[15][16]
Substrate Preparation: Clean substrates (e.g., glass, ITO-coated glass, or Si/SiO₂) by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.
Solution Preparation: Prepare a solution of 4-Nitro-2-(thiophen-2-yl)phenol (e.g., 10 mg/mL) in a suitable high-boiling-point solvent like chlorobenzene or dichlorobenzene. Filter through a 0.2 µm PTFE filter.
Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the solution to cover the substrate. Spin at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds).
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature below the material's T_m (e.g., 120 °C) for 10-30 minutes to remove residual solvent and improve molecular ordering.[13]
Protocol 4.1.2: Vacuum Thermal Evaporation (VTE)
VTE produces highly pure and uniform films and is suitable for insoluble materials.[17][18]
Substrate Preparation: Clean substrates as described in 4.1.1.
Loading: Place 10-20 mg of the purified material into a thermal evaporation source (e.g., a molybdenum boat) inside a high-vacuum chamber (<10⁻⁶ Torr).
Deposition: Mount the cleaned substrates above the source. Slowly heat the source until the material begins to sublime.
Rate Control: Deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
Post-Annealing: The film can be annealed in-situ or ex-situ to improve crystallinity.
Caption: Experimental workflow for thin-film fabrication and subsequent analysis.
An OFET is a fundamental device for measuring the charge carrier mobility of a semiconductor. Here, we describe a bottom-gate, top-contact (BGTC) architecture.
Protocol 4.2.1: Fabricating a BGTC OFET
Substrate: Use a heavily n-doped silicon wafer (which acts as the gate electrode) with a 200-300 nm layer of thermally grown silicon dioxide (SiO₂) as the gate dielectric.
Dielectric Surface Treatment (Optional but Recommended): To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
Active Layer Deposition: Deposit a thin film (30-50 nm) of 4-Nitro-2-(thiophen-2-yl)phenol onto the SiO₂ surface using either spin coating (Protocol 4.1.1) or VTE (Protocol 4.1.2).
Source/Drain Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain contacts (e.g., 50 nm of Gold) on top of the organic semiconductor layer. The channel length (L) and width (W) are defined by the mask.
Caption: Schematic of a bottom-gate, top-contact (BGTC) OFET device.
Device Characterization
The fabricated OFETs are tested using a semiconductor parameter analyzer in an inert atmosphere (glovebox) or vacuum probe station. By measuring the drain current (I_D) as a function of gate voltage (V_G) and source-drain voltage (V_SD), key performance metrics like charge carrier mobility (μ) and the on/off ratio can be extracted.
Safety Precautions
Chemical Hazards: 4-Nitro-2-(thiophen-2-yl)phenol should be handled with care. Nitrophenols, as a class, can be toxic and are skin and eye irritants.[19][20] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvent Hazards: Organic solvents like DCM and chlorobenzene are volatile and hazardous. All work should be performed in a well-ventilated fume hood.
Synthesis: The nitration reaction is exothermic and can be dangerous if not properly controlled. Strict adherence to temperature control is mandatory.
References
Plasmonic Nanospectroscopy for Thermal Analysis of Organic Semiconductor Thin Films. (2022). Vertex AI Search.
Solution Processing of a Small Molecule, Subnaphthalocyanine, for Efficient Organic Photovoltaic Cells. (2009).
Thermal transport in organic semiconductors. (2021). AIP Publishing.
Development of Small Molecule Donors for Solution-Processed Organic Solar Cells. Sigma-Aldrich.
Electron Spin Resonance and Cyclic Voltammetry Studies of Nitrofurane and Nitrothiophene Analogues of Nifurtimox. (1998). Marcel Dekker, Inc.
Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. (2012). RSC Publishing.
Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. (2004).
Thiophene-based covalent organic frameworks. PMC.
Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystalliz
Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. (2012).
Solution processable small molecules for organic light-emitting diodes. (2010).
Thermal transport in organic semiconductors. (2021).
Solution processable small molecules for organic light-emitting diodes. (2010). RSC Publishing.
Solution-grown small-molecule organic semiconductor with enhanced crystal alignment and areal coverage for organic thin film transistors. (2015). AIP Publishing.
Cyclic voltammetry (CV) response of a 4-Nitrothiophenol functionalized... (2017).
Synthesis and Characterization of Thiophene-Based Copolymers. (2025). University of Tennessee, Knoxville.
Variations in Surface Morphologies, Properties, and Electrochemical Responses to Nitro-Analyte by Controlled Electropolymerization of Thiophene Derivatives. (2018).
Thin Films Deposition of Organic Materials. (2019).
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). MDPI.
Organic Thin Film Deposition Techniques. Semantic Scholar.
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2021). Pakistan Academy of Sciences.
4-nitrophenol – Knowledge and References. Taylor & Francis.
Synthesis and Nonlinear Optical Studies on Organic Compounds in Laser-Deposited Films. (2018). IntechOpen.
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006). NOP.
Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst.
Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. RSC Publishing.
troubleshooting low yield in 4-Nitro-2-(thiophen-2-yl)phenol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 4-Nitro-2-(thiophen-2-yl)phenol via S...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 4-Nitro-2-(thiophen-2-yl)phenol via Suzuki-Miyaura cross-coupling.
Synthesizing this target directly from 2-bromo-4-nitrophenol and thiophen-2-ylboronic acid presents a triad of challenges: the extreme propensity of 2-thienylboronic acids to undergo protodeboronation, the acidic nature of the unprotected phenol which can poison the catalyst, and the coordinating nature of the thiophene sulfur. This guide provides field-proven, self-validating protocols to transition your yields from trace amounts to >85%.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your protocol, use the diagnostic logic below to identify the specific failure mode in your current reaction matrix.
Diagnostic workflow for identifying and resolving low yield in Suzuki-Miyaura couplings.
Part 2: Quantitative Data & Condition Optimization
To illustrate the causality of reaction design, the table below summarizes quantitative yield data across different catalytic environments. Notice how the transition from standard aqueous conditions to specialized anhydrous conditions drastically shifts the reaction outcome.
Reaction Conditions
Catalyst System
Primary Failure Mode Observed
Isolated Yield (%)
Toluene/H₂O, 90°C, Na₂CO₃
Pd(PPh₃)₄ (5 mol%)
Severe protodeboronation; Pd Black formation
< 15%
Dioxane/H₂O, 80°C, K₂CO₃
Pd(dppf)Cl₂ (5 mol%)
Phenoxide coordination; Sluggish transmetalation
40 - 45%
Anhydrous Dioxane, 60°C, K₃PO₄
XPhos Pd G2 (2 mol%)
None (Optimized)
85 - 90%
Part 3: Troubleshooting FAQs
Q1: My LC-MS shows complete consumption of thiophen-2-ylboronic acid, but unreacted 2-bromo-4-nitrophenol remains. Where did my boronic acid go?A1: You are experiencing protodeboronation , a highly prevalent side reaction with electron-rich heteroaryl boronic acids[1]. Under basic aqueous conditions and elevated temperatures, the C–B bond is rapidly cleaved by a proton source, yielding free thiophene[2].
Causality & Solution: To mitigate this, you must transition to anhydrous conditions using a finely milled, anhydrous base (e.g., K₃PO₄). Furthermore, employ a syringe pump to slowly add the boronic acid. This keeps its steady-state concentration low, heavily favoring the productive transmetalation step over thermal degradation.
Q2: Does the unprotected hydroxyl (-OH) group on 2-bromo-4-nitrophenol interfere with the palladium catalyst?A2: Yes. The free phenol is highly acidic (pKa ~7.15) due to the strongly electron-withdrawing para-nitro group. Upon deprotonation by the base, the resulting phenoxide can coordinate tightly to the palladium center, creating a dead-end complex that inhibits oxidative addition[3].
Causality & Solution: While protecting the phenol (e.g., as a MOM ether) is a traditional workaround, direct coupling is achievable by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos . The extreme steric bulk of XPhos physically prevents the phenoxide from coordinating to the palladium, forcing the catalytic cycle forward.
Q3: I observe a rapid color change to black and precipitation within 30 minutes. What is causing this?A3: This indicates the formation of "Palladium Black," signifying catalyst death. Thiophene derivatives can act as catalyst poisons because the sulfur atom coordinates to the active Pd(0) species, leading to ligand dissociation and subsequent aggregation of the metal[4].
Causality & Solution: Lowering the reaction temperature (to 60°C) and using a highly active precatalyst (XPhos Pd G2) ensures the catalytic cycle turns over much faster than the competing degradation pathway.
Part 4: Mechanistic Pitfalls
Suzuki-Miyaura catalytic cycle highlighting protodeboronation and sulfur-coordination pitfalls.
Part 5: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates an internal standard for quantitative NMR (qNMR). This creates a self-validating system where you can mathematically prove the reaction's trajectory before committing to the workup.
Objective: Synthesize 4-Nitro-2-(thiophen-2-yl)phenol while actively suppressing protodeboronation and catalyst poisoning.
Step 1: System Preparation & Internal Standard Setup
Charge an oven-dried Schlenk flask with 2-bromo-4-nitrophenol (1.0 equiv, 5.0 mmol), XPhos Pd G2 (2 mol%), anhydrous K₃PO₄ (2.0 equiv), and 1,3,5-trimethoxybenzene (0.2 equiv).
Causality: XPhos Pd G2 rapidly generates the active Pd(0) species. Anhydrous K₃PO₄ provides sufficient basicity for transmetalation without introducing the water that drives protodeboronation. 1,3,5-trimethoxybenzene serves as an inert internal standard for in-process validation.
Step 2: Solvent Addition & Deoxygenation
Add 15 mL of anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes.
Causality: Oxygen leads to homocoupling of the boronic acid and oxidizes the electron-rich XPhos ligand, killing the catalyst.
Step 3: Syringe Pump Addition (The Key Intervention)
Dissolve thiophen-2-ylboronic acid (1.5 equiv, 7.5 mmol) in 10 mL of anhydrous 1,4-dioxane.
Heat the main reaction flask to 60°C.
Add the boronic acid solution via syringe pump over exactly 2 hours.
Causality: Slow addition maintains a low steady-state concentration of the boronic acid, ensuring it is consumed by the transmetalation step faster than it can undergo thermal protodeboronation.
Technical Support Center: Troubleshooting & Purification Guide for 4-Nitro-2-(thiophen-2-yl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to isolate heteroaryl phenols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to isolate heteroaryl phenols. The synthesis of 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3)[1] is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-nitrophenol and thiophene-2-boronic acid[2].
While the catalytic coupling is robust, the downstream purification is notoriously complicated. Thiophene-derived impurities share overlapping solubility profiles and polarities with the target compound, rendering standard silica gel chromatography ineffective. This guide provides a mechanistically grounded, self-validating framework to achieve >99% purity.
Section 1: Physicochemical Profiling (The "Why" Before the "How")
To design a successful purification protocol, we must first understand the thermodynamic and acid-base properties of the crude matrix. By exploiting specific
pKa
differentials, we can force impurities into orthogonal phases[3].
Table 1: Quantitative Physicochemical Data for Separation Planning
Compound
Role in Matrix
Polarity
Approx.
pKa
Physical State / BP
4-Nitro-2-(thiophen-2-yl)phenol
Target Product
High (H-bond donor)
~6.8 - 7.1
Solid (High MP)
Thiophene-2-boronic acid
Unreacted Starting Material
Very High
~8.5 - 9.0
Solid
Thiophene
Protodeboronation Byproduct
Low
N/A
Liquid (BP 84 °C)
2,2'-Bithiophene
Homocoupling Byproduct
Very Low
N/A
Solid (MP 33 °C)
Causality Insight: Notice the critical ~1.5 to 2.0 unit
pKa
gap between the target product and the unreacted boronic acid. This differential is the cornerstone of our liquid-liquid extraction strategy.
Section 2: Troubleshooting FAQs
Q1: Why does my product co-elute with thiophene-2-boronic acid on silica gel, and how do I separate them?A1: Both compounds possess strong hydrogen-bonding capabilities (the phenol hydroxyl vs. the boronic acid hydroxyls), causing severe tailing and co-elution on standard unmodified silica[4].
The Solution: Do not rely on chromatography for this separation. Instead, use a pKa
-driven liquid-liquid extraction . Because the strongly electron-withdrawing nitro group lowers the phenol's
pKa
to ~7.0, washing the crude mixture with saturated aqueous
NaHCO3
(pH ~8.3) will selectively deprotonate the target product into the aqueous layer as a phenolate. The boronic acid (
pKa
~8.8) remains largely neutral and stays in the organic layer.
Q2: I still see a persistent yellow/greenish oil contaminating my solid product after extraction. What is it?A2: This is likely 2,2'-bithiophene , a highly lipophilic homocoupling artifact common in Pd-catalyzed Suzuki reactions involving thiophene-2-boronic acid.
The Solution: Because 2,2'-bithiophene is neutral and highly non-polar, it will remain in the organic phase during the
NaHCO3
extraction. If trace amounts carry over, a quick silica gel plug using 100% Hexane will rapidly elute the bithiophene before you elute your polar target product.
Q3: Can I use vacuum distillation to remove the thiophene impurities?A3:No. Vacuum distillation is only effective for removing the protodeboronation byproduct (thiophene monomer, BP 84 °C). 2,2'-bithiophene has a high boiling point (~260 °C), and heating nitroaromatics to high temperatures poses a severe risk of exothermic decomposition. Rely on rotary evaporation for the volatile thiophene monomer and extraction/crystallization for the rest[4].
Section 3: Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) is designed as a self-validating system —each step includes a physical indicator to confirm success before proceeding.
Concentration: Subject the crude reaction mixture to rotary evaporation at 45 °C under reduced pressure.
Validation: The removal of the distinct, sulfurous odor of monomeric thiophene confirms successful protodeboronation clearance.
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Selective Deprotonation: Transfer to a separatory funnel and wash with 3 volumes of saturated aqueous
NaHCO3
(pH 8.3).
Validation: The aqueous layer will turn a deep, vibrant orange/red, confirming the formation of the water-soluble nitrophenolate ion.
Phase Separation: Retain the aqueous layer. Discard the organic layer (which now contains the 2,2'-bithiophene and unreacted boronic acid).
Phase 2: Product Recovery & Chromatographic Polishing
5. Acidification: Slowly add 1M
HCl
dropwise to the aqueous layer while stirring vigorously until the pH reaches 2.0.
Validation: The solution will transition from deep orange to a cloudy, pale yellow suspension as the neutral 4-Nitro-2-(thiophen-2-yl)phenol precipitates. If no precipitation occurs, your initial extraction pH was too low.
Back-Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate.
Silica Plug (Optional but recommended): Load the residue onto a short silica gel column. Elute first with 100% Hexane to remove any trace 2,2'-bithiophene, then elute the product with Hexane/EtOAc (70:30) containing 1% Acetic Acid . The acetic acid suppresses phenol ionization on the column, preventing tailing[4].
Phase 3: Final Recrystallization
8. Polishing: Dissolve the solid in a minimum amount of boiling Toluene. Slowly add Heptane dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath[4].
9. Isolation: Filter the resulting bright yellow crystals and dry under high vacuum.
Section 4: Visualizing the Purification Logic
Below is the logical workflow mapping the phase transitions of the target product versus the thiophene impurities.
Fig 1: pKa-driven workflow for isolating 4-Nitro-2-(thiophen-2-yl)phenol from thiophene impurities.
References
Benchchem.
ACS Omega. "Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media.
improving reaction kinetics for 4-Nitro-2-(thiophen-2-yl)phenol derivatives
Technical Support Center: Kinetic Optimization & Troubleshooting for 4-Nitro-2-(thiophen-2-yl)phenol Derivatives Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult w...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Kinetic Optimization & Troubleshooting for 4-Nitro-2-(thiophen-2-yl)phenol Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 4-Nitro-2-(thiophen-2-yl)phenol derivatives. The juxtaposition of a strongly electron-withdrawing nitro group on the phenol ring and the electron-rich, sulfur-containing thiophene moiety creates a "perfect storm" of kinetic bottlenecks.
This guide moves beyond basic protocols, offering a deep dive into the causality of these kinetic failures and providing self-validating, field-proven solutions.
Section 1: The Mechanistic Bottlenecks (Why Your Reaction is Sluggish)
To improve reaction kinetics, we must first understand the thermodynamic and kinetic traps inherent in this specific catalytic cycle.
Catalyst Poisoning via Sulfur Chemisorption : The sulfur atom in the thiophene ring acts as a "soft" ligand, strongly binding to the "soft" Pd(0) metal center. This chemisorption blocks the active site, prematurely terminating the catalytic cycle and precipitating inactive Palladium black (1)[1].
Electronic Deactivation during Oxidative Addition : The nitro group (-NO2) is strongly electron-withdrawing. If you are functionalizing the phenol ring (e.g., using a 2-bromo-4-nitrophenol precursor), the electron deficiency can slow down the initial oxidative addition of Pd(0) into the C-X bond (2)[2].
Protodeboronation : Thiophene boronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond) under basic, aqueous conditions, consuming the reagent before transmetalation can occur (3)[3].
Catalytic cycle of thiophene coupling highlighting kinetic bottlenecks and sulfur poisoning.
Section 2: Troubleshooting Guide & FAQs
Q1: My reaction stalls at 30% conversion, and I observe a black precipitate. How can I push it to completion?A1: The black precipitate is Palladium black, an aggregate of inactive Pd metal resulting from catalyst decomposition (1)[1]. This occurs when the rate of catalyst deactivation (via thiophene sulfur coordination) exceeds the rate of the catalytic cycle.
Causality & Solution: To prevent sulfur from coordinating to the Pd center, you must increase the steric bulk around the metal. Switch from standard ligands like PPh3 to bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos or XPhos) or bidentate ligands like dtbpf (3)[3]. These ligands shield the Pd center from the thiophene sulfur while accelerating the oxidative addition step due to their electron-rich nature. Additionally, a modest increase in catalyst loading (from 1 mol% to 3-5 mol%) can compensate for gradual deactivation (1)[1].
Q2: I am seeing significant amounts of thiophene homocoupling and very little of the desired product. What is going wrong?A2: Homocoupling of the thiophene boronic acid is a classic side reaction driven by the presence of molecular oxygen, which oxidizes the active Pd(0) species to Pd(II) and promotes the formation of biaryl byproducts (4)[4].
Causality & Solution: Your degassing protocol is likely insufficient. A self-validating system requires strict Schlenk techniques. Switch from simple nitrogen bubbling to the "Freeze-Pump-Thaw" method (minimum 3 cycles) to ensure absolute removal of dissolved O2.
Q3: The transmetalation step seems sluggish, and my thiophene boronic acid is degrading. How do I improve the kinetics here?A3: Thiophene boronic acids undergo rapid protodeboronation in the presence of strong bases and water at elevated temperatures (3)[3].
Causality & Solution: You are caught in a kinetic race between transmetalation and protodeboronation. To favor transmetalation, switch to a micellar catalysis system using surfactants like Kolliphor EL in water (5)[5]. Micellar environments concentrate the hydrophobic reactants in close proximity to the catalyst, drastically increasing the local concentration and thus the reaction rate, allowing the coupling to finish before protodeboronation occurs.
Section 3: Quantitative Data on Kinetic Optimization
To empirically demonstrate the impact of these variables, the following table summarizes the kinetic improvements observed when altering the catalyst and solvent systems for thiophene-aryl couplings.
Catalyst System
Solvent / Media
Base
Temp
Time to Completion
Yield
Kinetic Bottleneck Addressed
Pd(PPh3)4 (5 mol%)
Toluene / H2O
Na2CO3
90°C
24 h
35%
Baseline (High Poisoning)
Pd(OAc)2 + SPhos (2 mol%)
1,4-Dioxane / H2O
K3PO4
100°C
8 h
78%
Overcomes S-Poisoning
Pd(dtbpf)Cl2 (2 mol%)
Kolliphor EL (Micellar)
Et3N
60°C
2 h
92%
Prevents Protodeboronation
Section 4: Self-Validating Experimental Protocol
Optimized Synthesis of 4-Nitro-2-(thiophen-2-yl)phenol via Micellar Suzuki-Miyaura Coupling
This protocol utilizes micellar catalysis to accelerate kinetics and prevent both catalyst poisoning and protodeboronation (5)[5]. The self-validating aspect relies on visual cues (color changes) and strict environmental controls.
Step-by-step experimental workflow for micellar Suzuki coupling of thiophene derivatives.
Step-by-Step Methodology:
Preparation of Micellar Media : Dissolve Kolliphor EL (2% w/w) in HPLC-grade water. Stir aggressively (or use an Ultra-Turrax homogenizer at 20,000 rpm for 5 min) to ensure uniform micelle formation (5)[5]. Validation: The solution must transition from clear to slightly opalescent, confirming micelle assembly.
Reagent Loading (Inert Atmosphere) : To a flame-dried Schlenk tube, add 2-bromo-4-nitrophenol (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and Pd(dtbpf)Cl2 (0.02 equiv). Causality: The slight excess of boronic acid compensates for any minor protodeboronation, while Pd(dtbpf)Cl2 provides the steric bulk needed to prevent sulfur poisoning.
Degassing : Apply three cycles of Freeze-Pump-Thaw to the micellar solution. Backfill the Schlenk tube with ultra-pure Argon. Validation: No bubbling should occur upon thawing during the final cycle.
Reaction Initiation : Inject the degassed micellar solution (0.5 M relative to the halide) and Et3N (2.0 equiv) into the Schlenk tube. Heat to 60°C under vigorous stirring (minimum 800 rpm). Causality: High shear stirring is critical to maintain micelle-reactant mass transfer.
Monitoring and Quenching : Monitor via LC-MS. The reaction typically reaches >95% conversion within 2 hours due to the localized high concentration within the micelles. Quench by adding ethanol to break the emulsion, followed by standard ethyl acetate extraction and silica gel chromatography.
References
Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene | Benchchem | 1
Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde | Benchchem | 4
Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes | Benchchem | 3
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI | 5
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI | 2
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Nitro-2-(thiophen-2-yl)phenol
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is not just advantageous; it is imperative. Mass spectrometry serves as a cornerstone a...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is not just advantageous; it is imperative. Mass spectrometry serves as a cornerstone analytical technique, offering a veritable molecular fingerprint through fragmentation analysis. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of 4-Nitro-2-(thiophen-2-yl)phenol, a compound of interest at the intersection of nitroaromatic and heterocyclic chemistry.
Predicted Fragmentation Profile of 4-Nitro-2-(thiophen-2-yl)phenol
The fragmentation of 4-Nitro-2-(thiophen-2-yl)phenol under electron ionization (EI) mass spectrometry is anticipated to be a complex process, driven by the relative stabilities of the potential fragment ions. The molecular ion peak ([M]•+) would be observed, and its stability will be influenced by the presence of the aromatic systems. The fragmentation cascade is expected to proceed through several key pathways, initiated by the ionization of the molecule.
Key Predicted Fragmentation Pathways:
Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), with a mass of 46 Da, or the loss of NO (30 Da) followed by CO (28 Da). The loss of the NO2 radical from the molecular ion would result in a significant fragment ion.
Cleavage of the Thiophene Ring: The thiophene ring itself can undergo characteristic fragmentation. This can involve the loss of a neutral acetylene (C2H2) molecule or the cleavage of the C-S bonds, leading to smaller sulfur-containing fragments.
Fragmentation of the Phenolic Ring: The phenolic part of the molecule can undergo fragmentation typical of phenols, such as the loss of a hydrogen atom from the hydroxyl group or the expulsion of carbon monoxide (CO) from the ring after rearrangement.
Inter-ring Cleavage: The bond connecting the phenol and thiophene rings is a likely point of cleavage, leading to fragments corresponding to the individual ring systems.
The interplay of these functional groups will dictate the relative abundance of the various fragment ions, providing a unique spectral signature for the compound.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways for 4-Nitro-2-(thiophen-2-yl)phenol.
Caption: Predicted Fragmentation of 4-Nitro-2-(thiophen-2-yl)phenol.
A Comparative Analysis of Fragmentation Patterns
To understand the contribution of each structural component to the overall fragmentation pattern, a comparison with simpler, related molecules is invaluable.
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Neutral Losses
Interpretation of Key Differences
4-Nitro-2-(thiophen-2-yl)phenol (Predicted)
221
[M-46]•+ (loss of NO2), [M-30]+ (loss of NO), Fragments from thiophene ring cleavage, Fragments from phenol ring cleavage
The fragmentation will be a composite of nitroaromatic and thiophenylphenol pathways. The presence of the nitro group introduces characteristic losses of NO2 and NO, which will be absent in the non-nitrated analogue.
[M-1]•+ (loss of H), [M-29]+ (loss of CHO), Fragments from thiophene ring cleavage
The fragmentation will be dominated by the stable aromatic systems. The absence of the nitro group will lead to a simpler spectrum in the higher mass range, with fragmentation primarily initiated at the phenolic hydroxyl group and the thiophene ring.
4-Nitrophenol
139
[M-30]+ (loss of NO), [M-46]+ (loss of NO2), [M-65]+ (loss of NO and HCN)
This spectrum will showcase the classic fragmentation of a nitrophenol, with the dominant losses related to the nitro group. This provides a clear baseline for the fragmentation behavior of the nitroaromatic portion of the target molecule.
Experimental Protocol: Acquiring the Mass Spectrum
This section details a standardized protocol for obtaining the mass spectrum of 4-Nitro-2-(thiophen-2-yl)phenol using Electrospray Ionization (ESI) Mass Spectrometry, a technique well-suited for polar, thermally labile molecules.
Sample Preparation
Solvent Selection: Dissolve the 4-Nitro-2-(thiophen-2-yl)phenol sample in a high-purity solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.
Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From this stock, create a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the chosen solvent system.
Additives (Optional): To enhance ionization, a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can be added to the solvent, depending on whether positive or negative ion mode is desired. For a phenolic compound, negative ion mode is often effective.
Mass Spectrometer Parameters (ESI)
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data.
Capillary Voltage: Typically set between 3.0 and 4.5 kV.
Nebulizing Gas (Nitrogen) Flow: Adjusted to ensure a stable spray, typically between 1 and 2 L/min.
Drying Gas (Nitrogen) Flow and Temperature: Optimized to facilitate desolvation without causing thermal degradation of the analyte. A typical starting point is a flow rate of 8-12 L/min and a temperature of 300-350 °C.
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the analyte and its expected fragments (e.g., m/z 50-300).
Collision Energy (for MS/MS): To induce fragmentation for tandem mass spectrometry (MS/MS) analysis, apply a collision energy in the range of 10-40 eV. This should be optimized to generate a rich spectrum of fragment ions.
Data Acquisition and Analysis
Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectra over a sufficient time to obtain a good signal-to-noise ratio.
Data Analysis: Process the raw data to identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparative compounds.
Workflow for Comparative Fragmentation Analysis
Caption: Workflow for Comparative Fragmentation Analysis.
This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of 4-Nitro-2-(thiophen-2-yl)phenol. By dissecting its predicted fragmentation and comparing it to known, structurally related compounds, researchers can more confidently identify and characterize this and other novel heterocyclic compounds in their work. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data, which is fundamental to advancing research and development in chemistry and the life sciences.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Rationale
4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3, MW: 221.23 g/mol ) is a highly specialized chemical intermediate utilized in advanced organic synthesis, materials science, and pharmaceutical development[1]. Structurally, it is characterized by a hydrophobic thiophene ring coupled with an electron-withdrawing nitrophenol moiety. Accurate quantification of this compound in complex biological fluids or reaction matrices is critical for pharmacokinetic profiling and quality control.
As an Application Scientist, designing an assay for this molecule requires analyzing its structural causality. The presence of the nitro group significantly increases the acidity of the phenolic hydroxyl proton, dictating a specific, highly targeted analytical strategy that maximizes sensitivity while rejecting matrix interference.
Platform Comparison: Why LC-MS/MS?
When establishing a quantitative assay, we must objectively evaluate the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives like HPLC-UV and GC-MS.
GC-MS (Gas Chromatography-Mass Spectrometry): While excellent for volatile organics, the polar phenolic hydroxyl group and the thermally sensitive nitro group make direct GC-MS analysis highly problematic. It requires pre-column derivatization (e.g., silylation), which introduces variability, reduces extraction recovery, and breaks the self-validating nature of a streamlined workflow.
HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection): The compound possesses strong chromophores, making UV detection feasible. However, HPLC-UV lacks the specificity required for complex matrices. Co-eluting endogenous interferences can easily mask the analyte, leading to false positives or inflated quantification.
LC-MS/MS (The Gold Standard): LC-MS/MS bypasses these limitations. The strong electron-withdrawing effect of the nitro group makes the molecule highly amenable to Electrospray Ionization in negative mode (ESI-), allowing the phenol to readily deprotonate and form a stable
[M−H]−
precursor ion (m/z 220.2). Coupled with Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled specificity and sensitivity without the need for derivatization.
Table 1: Comparative Performance Metrics for 4-Nitro-2-(thiophen-2-yl)phenol Quantification
Parameter
LC-MS/MS (ESI- MRM)
HPLC-UV (Diode Array)
GC-MS (EI)
Sensitivity (LLOQ)
1.0 ng/mL
250 ng/mL
50 ng/mL (Derivatized)
Specificity
Excellent (Mass/Charge Isolation)
Poor (Prone to co-elution)
Good (Spectral matching)
Sample Preparation
Simple (Protein Precipitation)
Moderate (Requires clean-up)
Complex (Derivatization)
Matrix Interference
Low (Compensated by IS)
High
Moderate
Analytical Run Time
~3.5 minutes
~12.0 minutes
~18.0 minutes
Experimental Workflow & Methodological Causality
To ensure robust quantification, the experimental workflow must be designed with clear mechanistic causality:
Chromatography: A sub-2 µm C18 column is utilized. Causality: The hydrophobic thiophene ring drives strong retention via van der Waals interactions with the octadecyl stationary phase, ensuring the analyte elutes away from early-eluting polar matrix suppressors.
Mobile Phase: 10 mM Ammonium Acetate in Water (pH ~6.8) and Acetonitrile. Causality: Ammonium acetate buffers the system, ensuring the phenol remains in a consistent ionization state during chromatographic separation, while simultaneously acting as a proton acceptor in the ESI source to enhance negative ion yield.
LC-MS/MS Experimental Workflow for 4-Nitro-2-(thiophen-2-yl)phenol Quantification.
Step-by-Step Method Validation Protocol
A robust bioanalytical method must act as a self-validating system, where each parameter verifies the integrity of the previous step. The following protocol is strictly aligned with the2[2] and the3[3].
Step 1: Selectivity and Specificity Assessment
Causality: Ensures that endogenous matrix components do not interfere with the detection of the analyte or the Internal Standard (IS).
Procedure: Extract and analyze 6 independent lots of blank biological matrix without the analyte or IS. Compare the chromatograms to samples spiked at the Lower Limit of Quantification (LLOQ).
Self-Validation Criteria: The peak area in the blank matrix at the analyte's retention time must be <20% of the LLOQ response, and <5% of the IS response.
Step 2: Calibration Curve and Linearity
Causality: Establishes the dynamic range over which the MS detector response is directly proportional to the analyte concentration.
Procedure: Prepare 8 non-zero calibration standards ranging from 1 ng/mL to 1000 ng/mL. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a weighted (1/x²) linear regression model. Why 1/x²? Mass spectrometry data inherently exhibits heteroscedasticity (variance increases with concentration); weighting ensures the low-end concentrations are not disproportionately skewed by high-end variance.
Self-Validation Criteria: The correlation coefficient (R²) must be ≥0.99. Back-calculated concentrations must fall within ±15% of nominal values (±20% for the LLOQ).
Step 3: Accuracy and Precision (Intra- and Inter-Batch)
Causality: Validates the reproducibility, stability, and exactness of the method across different analysts, days, and instrument conditions.
Procedure: Prepare Quality Control (QC) samples at four distinct levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), and High QC (750 ng/mL). Analyze 5 replicates per QC level across 3 independent analytical batches.
Self-Validation Criteria: The Coefficient of Variation (%CV) must be ≤15% (≤20% at LLOQ) for precision. The mean bias must be within ±15% (±20% at LLOQ) of the nominal concentration.
Step 4: Matrix Effect and Extraction Recovery
Causality: Determines if the biological matrix suppresses or enhances ESI ionization, and evaluates the efficiency of the protein precipitation extraction.
Procedure:
Recovery: Compare the peak area of samples spiked before extraction to samples spiked after extraction.
Matrix Factor (MF): Compare the peak area of samples spiked after extraction to neat standard solutions prepared in solvent. Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
Self-Validation Criteria: The IS-normalized Matrix Factor must have a CV <15% across 6 different matrix lots, proving that the internal standard successfully tracks and mathematically compensates for any matrix-induced ionization variations.
Logical Relationship of Core Validation Parameters according to ICH M10 Guidelines.
Table 2: Accuracy and Precision Acceptance Criteria Summary
QC Level
Nominal Concentration
Precision (%CV) Limit
Accuracy (Bias %) Limit
LLOQ QC
1.0 ng/mL
≤ 20.0%
± 20.0%
Low QC
3.0 ng/mL
≤ 15.0%
± 15.0%
Mid QC
400.0 ng/mL
≤ 15.0%
± 15.0%
High QC
750.0 ng/mL
≤ 15.0%
± 15.0%
Conclusion
By leveraging the inherent structural properties of 4-Nitro-2-(thiophen-2-yl)phenol—specifically its highly acidic phenolic proton induced by the electron-withdrawing nitro group—LC-MS/MS in negative ESI mode provides a vastly superior quantitative platform compared to HPLC-UV and GC-MS. When validated under strict FDA and ICH M10 guidelines, this method forms a self-validating, highly trustworthy system capable of supporting rigorous pharmacokinetic and developmental studies.
Personal protective equipment for handling 4-Nitro-2-(thiophen-2-yl)phenol
Comprehensive Safety and Operational Guide: Handling 4-Nitro-2-(thiophen-2-yl)phenol As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in risk mit...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 4-Nitro-2-(thiophen-2-yl)phenol
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in risk mitigation driven by molecular understanding. 4-Nitro-2-(thiophen-2-yl)phenol (CAS: 373380-63-3 or 27501-91-3)[1][2] is a specialized synthetic intermediate that demands rigorous safety protocols. This guide synthesizes chemical kinetics, toxicological causality, and field-proven operational workflows to ensure your laboratory remains safe and compliant.
Chemical Profile & Hazard Causality
To design a self-validating safety system, we must first understand why this molecule is dangerous. The hazard profile of 4-Nitro-2-(thiophen-2-yl)phenol is dictated by three distinct structural features:
The Phenolic Core (Tissue Necrosis & Anesthesia): Phenols are highly corrosive to living tissue. They rapidly denature epidermal proteins and penetrate the stratum corneum. Critically, phenolic compounds act as local anesthetics by numbing sensory nerve endings[3][4]. Causality: A researcher may sustain severe, deep-tissue chemical burns without feeling immediate pain, eliminating the body's natural warning system.
The Nitro Group (Methemoglobinemia): Upon systemic absorption, nitroaromatics are potent inducers of methemoglobinemia[5]. The nitro group facilitates the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. Causality: This prevents oxygen binding and shifts the oxygen dissociation curve to the left, causing severe tissue hypoxia and cyanosis (blue discoloration of skin/blood)[5][6].
The Thiophene Ring (Enhanced Lipophilicity): The addition of the thiophene heterocycle significantly increases the molecule's partition coefficient (logP). Causality: This structural modification accelerates dermal and mucosal absorption rates compared to baseline nitrophenols, drastically shrinking the window for effective emergency intervention.
Fig 1: Pathophysiological mechanism of methemoglobinemia induced by nitrophenol derivatives.
Personal Protective Equipment (PPE) Matrix
PPE selection cannot be arbitrary; it must be dictated by permeation kinetics. Standard disposable nitrile gloves are highly vulnerable to phenol derivatives, especially when the compound is dissolved in organic solvents[3][7].
Quantitative Glove Permeation Data for Nitrophenols
Glove Material
Thickness
Breakthrough Time
Recommendation Level
Causality / Operational Notes
Laminate Film (Silver Shield™)
0.07 mm
> 480 min
Optimal (Inner Glove)
Highly resistant to lipophilic aromatics and phenols[3][7]. Poor ergonomics require an over-glove.
Butyl Rubber
> 0.30 mm
> 480 min
Excellent (Outer Glove)
High resistance to corrosive phenolic compounds[7][8]. Ideal for heavy manipulation.
Neoprene
> 0.30 mm
1 - 4 hours
Acceptable (Short-term)
Provides adequate splash protection for aqueous mixtures[4][7].
Nitrile (NBR)
> 0.11 mm
> 480 min (Dry Solid)
Conditional
Acceptable only for dry powder[9][10]. Immediate breakthrough if dissolved in chloroform/organics[3].
Mandatory PPE Ensemble:
Hand Protection: Double-gloving is strictly required. Use a laminate film (Silver Shield) inner glove for chemical resistance, covered by a heavy-duty Butyl or Neoprene outer glove for mechanical dexterity[3][7].
Eye/Face: Chemical splash goggles paired with a full-face shield. Phenol splashes to the eye cause irreversible corneal neovascularization[7][11].
Body: Flame-resistant lab coat and a butyl rubber apron if handling volumes >50 mL[7].
Respiratory: Manipulations must be performed in a certified Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood[3][7]. If aerosolization is possible outside a hood, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is required[5].
Standard Operating Procedure: Handling & Manipulation
Every step in this protocol is designed to contain the hazard before it reaches the operator.
Step-by-Step Workflow:
Preparatory Phase: Verify fume hood face velocity (target: 80-100 fpm). Ensure a Phenol First Aid Kit (containing PEG 300 or PEG 400) is physically present on the benchtop prior to opening the chemical[3][7].
Weighing & Transfer: 4-Nitro-2-(thiophen-2-yl)phenol is a solid[2]. Static electricity can cause aerosolization of the toxic dust[11]. Use an anti-static gun on the weighing vessel and utilize grounded, stainless-steel spatulas.
Solubilization: If dissolving the compound in organic solvents (e.g., Chloroform, DMSO), be aware that the solvent acts as a carrier, exponentially increasing the dermal penetration rate of the nitrophenol[3].
Decontamination: After manipulation, do not wash spatulas immediately with water. Rinse tools with a compatible organic solvent or PEG 300 inside the fume hood to solubilize the residue, followed by standard aqueous washing[3][4].
Emergency Response & First Aid
The primary failure point in phenol-derivative exposure is the instinct to immediately wash with water. Because 4-Nitro-2-(thiophen-2-yl)phenol is highly lipophilic, insufficient water will merely spread the chemical over a larger surface area, increasing systemic absorption[3][4].
Isolate: Immediately remove contaminated PPE and clothing.
Solubilize: Do NOT use water. Liberally apply Polyethylene Glycol (PEG 300 or PEG 400) to the affected area using gauze pads[3][4][7]. The PEG acts as a macrogol solvent, safely extracting the lipophilic nitrophenol from the upper layers of the epidermis.
Flush: Only after PEG extraction, flush the area under a safety shower with copious amounts of water and non-abrasive soap for a minimum of 15-30 minutes[3][4].
Medical Intervention: Monitor for signs of methemoglobinemia (chocolate-brown blood, blue lips/nail beds, dizziness)[5]. Administer 100% oxygen if cyanosis is present and transport to an emergency department immediately.
Waste Management & Disposal Plan
Solid Waste: All contaminated consumables (gauze, pipette tips, empty vials) must be placed in a sealed, labeled, chemically compatible secondary container (e.g., high-density polyethylene, HDPE)[11].
Liquid Waste: Segregate nitrophenol waste from general organic waste. Do not mix with strong oxidizers or reducing agents, as nitroaromatics can decompose violently[4][12].
Disposal Method: Must be disposed of via high-temperature hazardous waste incineration by a certified environmental vendor[13].